(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-12(15-9-1)10-14-8-5-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWJDBNORRIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211993 | |
| Record name | N-[(Tetrahydro-2-furanyl)methyl]-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373356-45-7 | |
| Record name | N-[(Tetrahydro-2-furanyl)methyl]-4-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373356-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Tetrahydro-2-furanyl)methyl]-4-pyridineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine typically involves the reaction of 2-(pyridin-4-yl)ethanol with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include compounds with variations in the aromatic or heterocyclic substituents. A notable example is (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 510723-78-1), which replaces the pyridin-4-ylethyl group with a fluorobenzyl group . The table below highlights structural and functional differences:
| Compound | CAS | Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine | 373356-45-7 | C₁₂H₁₈N₂O | 206.28 | Pyridine (aromatic base), THF (ether) |
| (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | 510723-78-1 | C₁₂H₁₆FNO | 209.27 | Fluorobenzyl (aryl halide), THF (ether) |
Key Observations :
- In contrast, the fluorobenzyl group in the analogue introduces electron-withdrawing fluorine, increasing hydrophobicity and metabolic stability .
- Solubility : The pyridine-THF combination may improve water solubility compared to the fluorobenzyl analogue, which is more lipophilic due to the aromatic fluorine substituent.
Functional Group Analysis
Comparative studies of nitrogen-containing heterocycles emphasize the role of functional groups in reactivity and bioactivity :
- Pyridine vs. Benzyl : Pyridine’s basic nitrogen can participate in hydrogen bonding or protonation at physiological pH, unlike benzyl groups. This may influence pharmacokinetic properties such as absorption and distribution.
- THF vs.
Biological Activity
(2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyridine ring and a tetrahydrofuran moiety, which are significant for its biological interactions.
Pharmacological Properties
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating potent activity against estrogen receptor-positive breast cancer .
- The mechanism involves G2/M phase cell cycle arrest and apoptosis induction, which are critical pathways in cancer treatment .
-
Dopamine Receptor Modulation :
- Compounds with structural similarities have been evaluated as D3 dopamine receptor agonists. For example, ML417, a compound in the same class, showed selectivity for D3R over other dopamine receptors and demonstrated neuroprotective effects in dopaminergic neuron models . This suggests that this compound may also possess similar neuroprotective properties.
- Antimicrobial Activity :
Case Study 1: Anticancer Evaluation
A study focused on the synthesis and biological evaluation of pyridine derivatives found that certain analogs exhibited significant antiproliferative activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be optimized for improved efficacy .
Case Study 2: Neuroprotective Effects
In another investigation, a series of compounds were screened for their ability to activate the D3 dopamine receptor. The results indicated that modifications to the core structure could enhance selectivity and potency. This research underscores the potential of this compound as a therapeutic agent for neuropsychiatric disorders .
Research Findings
Q & A
Q. What are the common synthetic routes for preparing (2-Pyridin-4-ylethyl)(tetrahydrofuran-2-ylmethyl)amine, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via alkylation or reductive amination . For alkylation, tetrahydrofuran-2-ylmethylamine reacts with 2-(pyridin-4-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or toluene under reflux . Reductive amination between 2-(pyridin-4-yl)ethylamine and tetrahydrofuran-2-carbaldehyde using NaBH₃CN or H₂/Pd-C is another viable route. Critical parameters include pH control, solvent choice (to avoid side reactions), and inert atmosphere for oxygen-sensitive intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and connectivity. The pyridine ring protons (δ 8.5–7.5 ppm) and tetrahydrofuran protons (δ 3.8–1.6 ppm) are diagnostic .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for verifying stereochemistry in the tetrahydrofuran moiety .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₇N₂O⁺: calc. 217.13, observed 217.14) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Basis sets (e.g., 6-31G*) model electron density, while solvent effects are simulated using the PCM model. For example, DFT can predict nucleophilic sites on the pyridine ring or basicity of the amine group . Validation against experimental UV-Vis or IR data ensures accuracy .
Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies between computational predictions and observed spectroscopic results?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, X-ray, and IR to cross-check structural assignments. For example, crystallographic data can resolve ambiguous NOESY correlations .
- Empirical Corrections : Apply absorption anisotropy corrections (e.g., spherical harmonic functions) to X-ray data to address intensity discrepancies .
- Computational Refinement : Adjust DFT parameters (e.g., inclusion of dispersion forces) to better align with experimental bond lengths or vibrational spectra .
Q. What are the potential applications of this compound in the design of novel catalysts or bioactive molecules?
- Methodological Answer :
- Catalysis : The pyridine moiety acts as a ligand in transition-metal complexes (e.g., Pd or Ru) for cross-coupling reactions. The amine group facilitates coordination, while the tetrahydrofuran ring enhances solubility in nonpolar media .
- Bioactive Molecules : Structural analogs (e.g., tetrahydrofuran-methylamine derivatives) serve as intermediates in pharmaceuticals targeting CNS disorders. The compound’s rigidity and hydrogen-bonding capacity make it suitable for scaffold-based drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
